molecular formula C21H22N4O4S2 B6494739 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098640-63-1

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6494739
CAS No.: 1098640-63-1
M. Wt: 458.6 g/mol
InChI Key: VPZALLXUWGRYOA-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.10824754 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene moiety, an oxadiazole ring, and a thiophene sulfonamide group. Its molecular formula is C20H20N4O2SC_{20}H_{20}N_4O_2S with a molecular weight of approximately 376.43 g/mol. The structural diversity may contribute to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably:

  • Retinoic Acid Receptor Gamma : The compound is known to bind to the retinoic acid receptor gamma, influencing pathways related to cell growth and differentiation.
  • Inhibition of Key Enzymes : Compounds with similar structures have shown inhibition of enzymes such as carbonic anhydrase and phosphodiesterases, which play roles in cancer and other diseases .

Antitumor Activity

Research indicates that derivatives of the oxadiazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
20bHepG-24.37 ± 0.7DNA/RNA synthesis inhibition
20bA-5498.03 ± 0.5Apoptotic pathways activation

The presence of the oxadiazole ring has been linked to enhanced antitumor activity due to its ability to interfere with nucleic acid synthesis without affecting protein synthesis .

Anticonvulsant Activity

Some studies have suggested that related compounds exhibit anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications in the thiophene or naphthalene components can enhance efficacy against seizure models .

Case Studies

  • Study on Antitumor Effects : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in human lung cancer (A549) and liver cancer (HepG2) cell lines.
    • Findings : The compound induced apoptosis through mitochondrial pathways and was also found to inhibit cell cycle progression.
  • Anticonvulsant Screening : A series of pyrrolidine derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test.
    • Results : Certain derivatives showed promising results with significant protection against seizures compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential for predicting bioavailability and efficacy.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c26-19(17-7-3-11-25(17)31(27,28)18-8-4-12-30-18)22-21-24-23-20(29-21)16-10-9-14-5-1-2-6-15(14)13-16/h4,8-10,12-13,17H,1-3,5-7,11H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZALLXUWGRYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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